

# Chemical and physical properties of Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Elacridar Hydrochloride

Cat. No.: B7934595

Get Quote

# Elacridar Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Elacridar hydrochloride, also known by its development code GF120918A, is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These ATP-binding cassette (ABC) transporters are key players in multidrug resistance (MDR) in cancer cells and limit the oral bioavailability and central nervous system (CNS) penetration of many therapeutic agents.[4][5] This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols for Elacridar Hydrochloride, intended to support its application in both preclinical and clinical research.

## **Chemical and Physical Properties**

**Elacridar Hydrochloride** is a synthetic acridonecarboxamide derivative.[6] Its key chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                                                                                           | Source(s)     |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Chemical Name     | N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamidehydrochloride                                                                                            | [2]           |
| Synonyms          | GF120918A, GG918, GW0918                                                                                                                                                                                                        | [7][8]        |
| CAS Number        | 143851-98-3                                                                                                                                                                                                                     | [7][9]        |
| Molecular Formula | C34H33N3O5·HCl                                                                                                                                                                                                                  | [2][9]        |
| Molecular Weight  | 600.1 g/mol                                                                                                                                                                                                                     | [9][10]       |
| Appearance        | Crystalline solid                                                                                                                                                                                                               |               |
| Purity            | ≥98% (HPLC)                                                                                                                                                                                                                     | [2][11]       |
| Solubility        | DMSO: ~12-62.5 mg/mL (may require sonication); Water: < 0.1 mg/mL (insoluble); Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer. | [2][8][9][12] |
| Storage           | Powder: -20°C for long term (months to years); In solvent: -80°C for up to 6 months.                                                                                                                                            | [7][9]        |
| Stability         | Stable under recommended storage conditions.                                                                                                                                                                                    | [13]          |

### **Mechanism of Action**

**Elacridar hydrochloride** functions as a non-competitive inhibitor of P-gp and BCRP.[1][2] These efflux pumps are transmembrane proteins that actively transport a wide variety of



substrates, including many chemotherapeutic drugs, out of cells. This process is a primary mechanism of multidrug resistance in cancer. By inhibiting these pumps, Elacridar increases the intracellular concentration of co-administered substrate drugs, thereby enhancing their efficacy and overcoming resistance.[4][5]

The following diagram illustrates the mechanism of action of **Elacridar Hydrochloride** in a cancer cell.



Click to download full resolution via product page

Caption: Mechanism of **Elacridar Hydrochloride** in overcoming multidrug resistance.

# Experimental Protocols In Vitro P-gp/BCRP Inhibition Assay (Calcein-AM Efflux Assay)

This protocol is a common method to assess the inhibitory activity of Elacridar on P-gp function in cell lines overexpressing the transporter.

#### Methodology:

Cell Culture: Culture P-gp or BCRP-overexpressing cells (e.g., CHRC5, MCF-7/ADR) and a
parental control cell line in appropriate media.[2]

#### Foundational & Exploratory





- Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Compound Incubation: Pre-incubate the cells with varying concentrations of **Elacridar Hydrochloride** (e.g., 0.01  $\mu$ M to 10  $\mu$ M) or a vehicle control for 30-60 minutes at 37°C.
- Substrate Addition: Add a fluorescent P-gp/BCRP substrate, such as Calcein-AM, to all wells and incubate for an additional 30-60 minutes at 37°C.
- Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader.
- Data Analysis: Increased intracellular fluorescence in the presence of Elacridar indicates inhibition of the efflux pump. Calculate IC50 values by plotting the fluorescence intensity against the logarithm of Elacridar concentration.





Click to download full resolution via product page

Caption: Workflow for the in vitro Calcein-AM efflux assay.

#### In Vivo Assessment of Blood-Brain Barrier Penetration

This protocol describes a general method to evaluate the effect of Elacridar on the brain accumulation of a P-gp/BCRP substrate drug in rodents.[14]

Methodology:



- Animal Model: Use male CD-1 mice or Sprague-Dawley rats.[14]
- Drug Formulation: Prepare Elacridar Hydrochloride and the P-gp/BCRP substrate drug in appropriate vehicles for administration (e.g., intravenous, oral gavage). A common formulation for Elacridar for intraperitoneal and oral dosing is a suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[3]
- Dosing:
  - Administer Elacridar Hydrochloride (e.g., 5-10 mg/kg, IV or 100 mg/kg, PO) to one group of animals.[3][14]
  - Administer the vehicle control to a separate group.
  - After a pre-treatment period (e.g., 30 minutes), administer the P-gp/BCRP substrate drug to all animals.[14]
- Sample Collection: At various time points post-substrate administration, collect blood and brain samples.
- Sample Processing: Homogenize brain tissue. Extract the drug from plasma and brain homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).
- Bioanalysis: Quantify the concentration of the substrate drug in plasma and brain samples using a validated analytical method, such as LC-MS/MS.
- Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for both the Elacridartreated and control groups. An increased Kp value in the presence of Elacridar indicates inhibition of efflux transporters at the blood-brain barrier.





Click to download full resolution via product page

Caption: General workflow for in vivo assessment of blood-brain barrier penetration.



# **Quantitative Data**

The following table summarizes key quantitative data for **Elacridar Hydrochloride** from various studies.

| Parameter                                        | Value                                                                                    | Species/Cell<br>Line | Route of<br>Administration | Source(s) |
|--------------------------------------------------|------------------------------------------------------------------------------------------|----------------------|----------------------------|-----------|
| IC50 (P-gp<br>Inhibition)                        | Not explicitly stated in the provided results, but potent inhibition is widely reported. | Various              | In Vitro                   | [15]      |
| Absolute<br>Bioavailability                      | 0.22                                                                                     | Mouse                | Oral                       | [3]       |
| Absolute<br>Bioavailability                      | 0.01                                                                                     | Mouse                | Intraperitoneal            | [3]       |
| Terminal Half-life<br>(t½)                       | ~4 hours                                                                                 | Mouse                | IV, IP                     | [3]       |
| Terminal Half-life<br>(t½)                       | ~20 hours                                                                                | Mouse                | Oral                       | [3]       |
| Brain-to-Plasma Partition Coefficient (Kp,brain) | 0.82                                                                                     | Mouse                | IV                         | [3]       |
| Brain-to-Plasma Partition Coefficient (Kp,brain) | 0.43                                                                                     | Mouse                | IP                         | [3]       |
| Brain-to-Plasma Partition Coefficient (Kp,brain) | 4.31                                                                                     | Mouse                | Oral                       | [3]       |



#### Conclusion

Elacridar Hydrochloride is a valuable research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. Its potent inhibitory activity allows for the modulation of drug transport at key biological barriers, such as the blood-brain barrier and the gastrointestinal tract. The information and protocols provided in this guide are intended to facilitate the effective use of Elacridar Hydrochloride in a research setting. Researchers should always refer to specific product datasheets and relevant literature for the most detailed and up-to-date information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Elacridar hydrochloride | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Elacridar | C34H33N3O5 | CID 119373 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elacridar HCI|CAS 143851-98-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. Elacridar Hydrochloride | C34H34ClN3O5 | CID 170320 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Elacridar hydrochloride (4646) by Tocris, Part of Bio-Techne [bio-techne.com]
- 12. medchemexpress.com [medchemexpress.com]



- 13. Elacridar hydrochloride|143851-98-3|MSDS [dcchemicals.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Elacridar hydrochloride CAS 143851-98-3 [DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [Chemical and physical properties of Elacridar Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7934595#chemical-and-physical-properties-of-elacridar-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com